Identity Verification: Structural Differentiation from the Misassigned ATM Inhibitor CP-466722
A primary procurement risk is the conflation of this compound (CAS 301648-92-0) with the structurally distinct ATM inhibitor CP-466722 (CAS 1080622-86-1). This compound is a pyrrolidine-2,5-dione derivative, whereas CP-466722 is a quinazoline-triazole [1]. The molecular weight difference is quantifiable: 385.85 g/mol (C20H20ClN3O3) versus 349.13 g/mol (C17H15N7O2), confirming they cannot be used interchangeably for any assay. Sourcing the correct molecule is the foundational differentiator.
| Evidence Dimension | Molecular Identity (Structure & Molecular Weight) |
|---|---|
| Target Compound Data | Pyrrolidine-2,5-dione scaffold; MW 385.85 g/mol; Formula C20H20ClN3O3 |
| Comparator Or Baseline | CP-466722 (ATM inhibitor): Quinazoline-triazole scaffold; MW 349.13 g/mol; Formula C17H15N7O2 |
| Quantified Difference | MW difference of 36.72 g/mol; distinct chemical scaffolds |
| Conditions | Chemical structure analysis per IUPAC nomenclature and vendor analytical data sheets |
Why This Matters
Ordering 'CP-466722' from a non-verified catalog will likely result in receiving the wrong compound, invalidating any intended CK1δ or other target-based experiment.
- [1] Guide to Malaria Pharmacology. CP466722 Ligand Page. IUPHAR/BPS. Structural and physico-chemical data. View Source
